
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is an organic compound that belongs to the class of haloketones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of 1-(4-methylpyridin-2-yl)propan-1-ol.
Oxidation Reactions: Formation of 1-(4-methylpyridin-2-yl)propanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group on the phenyl ring.
2-Bromo-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its phenyl analogs
Propriétés
Numéro CAS |
917872-33-4 |
|---|---|
Formule moléculaire |
C9H10BrNO |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-bromo-1-(4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-11-8(5-6)9(12)7(2)10/h3-5,7H,1-2H3 |
Clé InChI |
KSSLHWZSWPEWEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


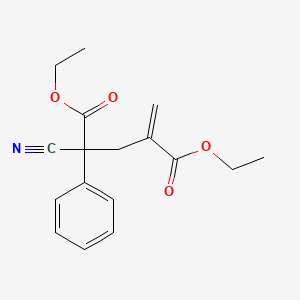

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
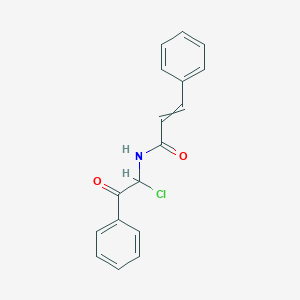
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
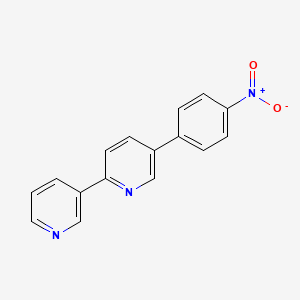
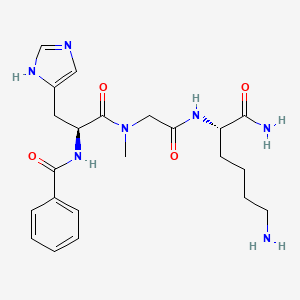

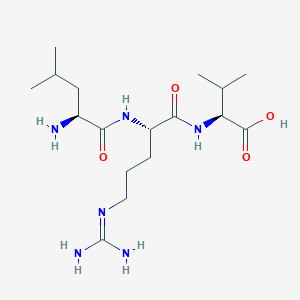

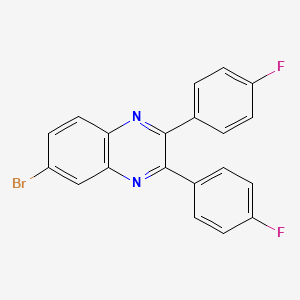
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
